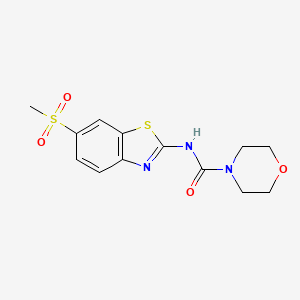

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide

Beschreibung

Herstellungsmethoden

Die Synthese von N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-4-carboxamid umfasst in der Regel die folgenden Schritte:

Bildung des Benzothiazolrings: Der Benzothiazolring kann durch eine Cyclisierungsreaktion aus 2-Aminothiophenol und einem geeigneten Aldehyd oder Keton synthetisiert werden.

Einführung der Methylsulfonylgruppe: Die Methylsulfonylgruppe wird durch Sulfonierung eingeführt, typischerweise unter Verwendung von Methylsulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Anlagerung des Morpholinrings: Der Morpholinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Benzothiazolderivat mit Morpholin reagiert.

Bildung der Carboxamidgruppe: Der letzte Schritt umfasst die Bildung der Carboxamidgruppe, die durch eine Amidierungsreaktion unter Verwendung eines geeigneten Carbonsäurederivats erreicht werden kann.

Industrielle Produktionsmethoden für diese Verbindung können die Optimierung dieser Synthesewege beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken.

Chemische Reaktionsanalyse

N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch die Sulfonylgruppe möglicherweise zu einer Thiolgruppe reduziert wird.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen der Morpholinring oder der Benzothiazolring durch andere Nucleophile substituiert werden können.

Hydrolyse: Die Carboxamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu erhalten.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Basen wie Natriumhydroxid und Säuren wie Salzsäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-4-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Medizinische Chemie: Die Verbindung wurde auf ihr Potenzial als Therapeutikum für die Alzheimer-Krankheit untersucht, da sie Acetylcholinesterase hemmen und die β-Amyloid-Aggregation verhindern kann.

Metallchelatisierung: Die Verbindung hat Metallchelatisierungseigenschaften gezeigt, die bei der Behandlung von Krankheiten mit einer Dysregulation von Metallionen nützlich sein können.

Kognitive Verbesserung: Studien haben gezeigt, dass die Verbindung die Kognition und das räumliche Gedächtnis bei Tiermodellen verbessern kann, was auf ein potenzielles Einsatzgebiet in der kognitiven Verbesserung von Therapien hindeutet.

Wirkmechanismus

Der Wirkmechanismus von N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-4-carboxamid umfasst mehrere molekulare Zielstrukturen und Signalwege:

Acetylcholinesterase-Hemmung: Die Verbindung hemmt Acetylcholinesterase, ein Enzym, das für den Abbau von Acetylcholin verantwortlich ist, wodurch die Acetylcholinspiegel im Gehirn erhöht und die kognitive Funktion verbessert werden.

Hemmung der β-Amyloid-Aggregation: Die Verbindung verhindert die Aggregation von β-Amyloid-Peptiden, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind.

Neuroprotektion: Die Verbindung zeigt neuroprotektive Wirkungen, indem sie oxidativen Stress reduziert und den Zelltod in neuronalen Zellen verhindert.

Metallchelatisierung: Die Verbindung chelatiert Metallionen wie Kupfer, die zur Bildung von reaktiven Sauerstoffspezies und oxidativen Schäden im Gehirn beitragen können.

Eigenschaften

Molekularformel |

C13H15N3O4S2 |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide |

InChI |

InChI=1S/C13H15N3O4S2/c1-22(18,19)9-2-3-10-11(8-9)21-12(14-10)15-13(17)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3,(H,14,15,17) |

InChI-Schlüssel |

NALKKZCRHCROCE-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)N3CCOCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with morpholine.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using a suitable carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Analyse Chemischer Reaktionen

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzothiazole ring can be substituted with other nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and prevent β-amyloid aggregation.

Neuroprotection: Research has shown that the compound exhibits neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases.

Metal Chelation: The compound has demonstrated metal chelation properties, which can be useful in the treatment of diseases involving metal ion dysregulation.

Cognitive Enhancement: Studies have indicated that the compound can improve cognition and spatial memory in animal models, suggesting its potential use in cognitive enhancement therapies.

Wirkmechanismus

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide involves several molecular targets and pathways:

Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function.

β-Amyloid Aggregation Inhibition: The compound prevents the aggregation of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease.

Neuroprotection: The compound exhibits neuroprotective effects by reducing oxidative stress and preventing cell death in neuronal cells.

Metal Chelation: The compound chelates metal ions such as copper, which can contribute to the formation of reactive oxygen species and oxidative damage in the brain.

Vergleich Mit ähnlichen Verbindungen

N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-4-carboxamid kann mit anderen Benzothiazolderivaten verglichen werden, wie z. B.:

N-(6-Methylsulfonyl-benzothiazol-2-yl)-3-(4-substituiert-piperazin-1-yl)-propionamide: Diese Verbindungen zeigen ebenfalls Acetylcholinesterase-Hemmung und β-Amyloid-Aggregation-Hemmungseigenschaften, unterscheiden sich jedoch in ihren strukturellen Merkmalen und spezifischen Aktivitäten.

Benzothiazol-basierte Antituberkulose-Verbindungen: Diese Verbindungen werden hauptsächlich auf ihre Antituberkulose-Aktivität untersucht und haben unterschiedliche molekulare Zielstrukturen und Wirkmechanismen im Vergleich zu N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-4-carboxamid.

Benzothiazol-Piperazin-Hybride: Diese Hybride wurden für ihre multifunktionalen Eigenschaften entwickelt, darunter Neuroprotektion und kognitive Verbesserung, ähnlich wie N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-4-carboxamid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.